2H-Tetrazole, 5-(2-bromophenyl)-2-(1,1-dimethylethyl)-
Overview
Description
- The tert-butyl group can be introduced through alkylation reactions. For instance, the reaction of the tetrazole intermediate with tert-butyl bromide in the presence of a base like potassium carbonate can result in the desired compound.
Industrial Production Methods:
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2H-Tetrazole, 5-(2-bromophenyl)-2-(1,1-dimethylethyl)- typically involves the following steps:
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Formation of the Tetrazole Ring:
- The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic or basic conditions. For example, the reaction of 2-bromobenzonitrile with sodium azide in the presence of a catalyst such as copper sulfate can yield the tetrazole ring.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
- The bromophenyl group in the compound can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
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Oxidation and Reduction Reactions:
- The tetrazole ring can participate in redox reactions. Oxidation of the tetrazole ring can lead to the formation of tetrazolium salts, while reduction can yield dihydrotetrazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions can yield various substituted tetrazoles.
- Oxidation can produce tetrazolium salts.
- Reduction can result in dihydrotetrazoles.
Scientific Research Applications
Chemistry:
- The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
- Tetrazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be explored for similar applications.
Industry:
- The compound can be used in the development of new materials, such as polymers and coordination complexes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2H-Tetrazole, 5-(2-bromophenyl)-2-(1,1-dimethylethyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and tert-butyl groups can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
- 2H-Tetrazole, 5-phenyl-2-(1,1-dimethylethyl)-
- 2H-Tetrazole, 5-(2-chlorophenyl)-2-(1,1-dimethylethyl)-
- 2H-Tetrazole, 5-(2-methylphenyl)-2-(1,1-dimethylethyl)-
Comparison:
- The presence of the bromine atom in 2H-Tetrazole, 5-(2-bromophenyl)-2-(1,1-dimethylethyl)- can significantly affect its reactivity and biological activity compared to other similar compounds. Bromine is a larger and more electronegative atom, which can influence the compound’s electronic properties and interactions with biological targets.
This detailed article provides a comprehensive overview of 2H-Tetrazole, 5-(2-bromophenyl)-2-(1,1-dimethylethyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(2-bromophenyl)-2-tert-butyltetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c1-11(2,3)16-14-10(13-15-16)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJUUNXZYPXXCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220458 | |
Record name | 5-(2-Bromophenyl)-2-(1,1-dimethylethyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153042-18-3 | |
Record name | 5-(2-Bromophenyl)-2-(1,1-dimethylethyl)-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153042-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Bromophenyl)-2-(1,1-dimethylethyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Tetrazole, 5-(2-bromophenyl)-2-(1,1-dimethylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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